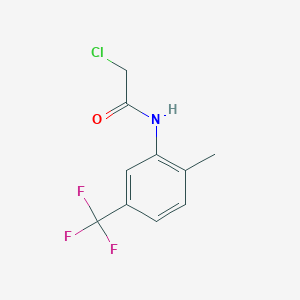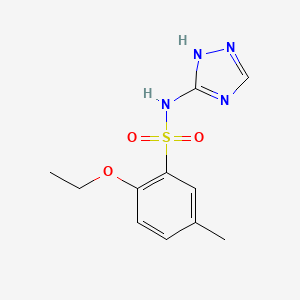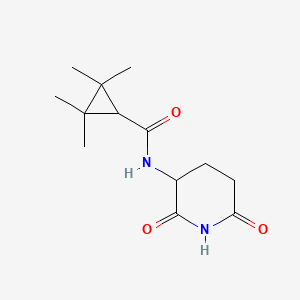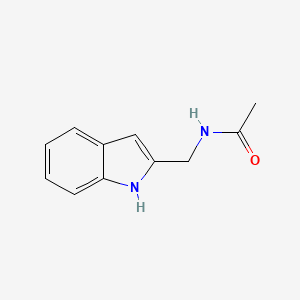
5-(4-Methyl-1H-pyrazol-1-yl)pyridine-3-boronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Methyl-1H-pyrazol-1-yl)pyridine-3-boronic acid pinacol ester, also known as MPP, is a boronic acid derivative that has gained attention in the scientific community due to its potential applications in medicinal chemistry. This compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Mechanism of Action
5-(4-Methyl-1H-pyrazol-1-yl)pyridine-3-boronic acid pinacol ester inhibits the activity of PARP-1 and PARP-2 by binding to the catalytic domain of these enzymes. This binding prevents the enzymes from repairing damaged DNA, leading to cell death in cancer cells. In addition, 5-(4-Methyl-1H-pyrazol-1-yl)pyridine-3-boronic acid pinacol ester has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
5-(4-Methyl-1H-pyrazol-1-yl)pyridine-3-boronic acid pinacol ester has been shown to induce cell death in cancer cells and reduce inflammation in animal models. In addition, 5-(4-Methyl-1H-pyrazol-1-yl)pyridine-3-boronic acid pinacol ester has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further development as a therapeutic agent.
Advantages and Limitations for Lab Experiments
One advantage of 5-(4-Methyl-1H-pyrazol-1-yl)pyridine-3-boronic acid pinacol ester is its low toxicity, which makes it suitable for use in in vitro and in vivo experiments. However, 5-(4-Methyl-1H-pyrazol-1-yl)pyridine-3-boronic acid pinacol ester has limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Future Directions
Future research on 5-(4-Methyl-1H-pyrazol-1-yl)pyridine-3-boronic acid pinacol ester could focus on its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. In addition, further studies could investigate the optimal dosage and administration of 5-(4-Methyl-1H-pyrazol-1-yl)pyridine-3-boronic acid pinacol ester, as well as its potential side effects. Other areas of research could include the development of new synthesis methods for 5-(4-Methyl-1H-pyrazol-1-yl)pyridine-3-boronic acid pinacol ester and the investigation of its potential applications in other fields, such as material science.
Synthesis Methods
5-(4-Methyl-1H-pyrazol-1-yl)pyridine-3-boronic acid pinacol ester can be synthesized using various methods, including Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig coupling. The Suzuki-Miyaura coupling method involves the reaction of 4-methyl-1H-pyrazole-1-boronic acid with 3-chloro-5-(trifluoromethyl)pyridine in the presence of a palladium catalyst and a base. The Sonogashira coupling method involves the reaction of 4-methyl-1H-pyrazole-1-boronic acid with 3-iodo-5-(trifluoromethyl)pyridine in the presence of a palladium catalyst and a copper co-catalyst. The Buchwald-Hartwig coupling method involves the reaction of 4-methyl-1H-pyrazole-1-boronic acid with 3-chloro-5-(trifluoromethyl)pyridine in the presence of a palladium catalyst and a phosphine ligand.
Scientific Research Applications
5-(4-Methyl-1H-pyrazol-1-yl)pyridine-3-boronic acid pinacol ester has potential applications in medicinal chemistry, particularly in the development of new drugs for the treatment of cancer and inflammatory diseases. 5-(4-Methyl-1H-pyrazol-1-yl)pyridine-3-boronic acid pinacol ester has been shown to inhibit the activity of certain enzymes, such as PARP-1 and PARP-2, which are involved in DNA repair and inflammation. Inhibition of these enzymes has been shown to enhance the efficacy of chemotherapy and reduce inflammation in animal models.
properties
IUPAC Name |
3-(4-methylpyrazol-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BN3O2/c1-11-7-18-19(10-11)13-6-12(8-17-9-13)16-20-14(2,3)15(4,5)21-16/h6-10H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLXRULNMKMKYSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)N3C=C(C=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Methyl-1H-pyrazol-1-yl)pyridine-3-boronic acid pinacol ester | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide](/img/structure/B7580286.png)


![1-[(2-Chlorophenyl)methyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid](/img/structure/B7580301.png)


![3-chloro-N-[1-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)ethyl]pyridine-4-carboxamide](/img/structure/B7580324.png)

![3-chloro-N-[1-(5-fluoro-2-methoxyphenyl)ethyl]pyridine-4-carboxamide](/img/structure/B7580338.png)
